molecular formula C9H7ClN2O B107909 4-Chloro-2-(1H-pyrazol-3-yl)phenol CAS No. 18704-67-1

4-Chloro-2-(1H-pyrazol-3-yl)phenol

Cat. No. B107909
CAS RN: 18704-67-1
M. Wt: 194.62 g/mol
InChI Key: DMGLUMYOLOAXJY-UHFFFAOYSA-N
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Description

The compound 4-Chloro-2-(1H-pyrazol-3-yl)phenol is a derivative of phenol featuring a pyrazole ring and a chlorine substituent. While the provided papers do not directly discuss this exact compound, they offer insights into similar compounds that can help infer properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds often involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, which required single-crystal X-ray analysis for unambiguous structure determination . Similarly, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved through a condensation/cyclisation reaction, indicating that such methods could potentially be applied to synthesize 4-Chloro-2-(1H-pyrazol-3-yl)phenol .

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-Chloro-2-(1H-pyrazol-3-yl)phenol has been studied using density functional theory (DFT) and characterized by spectroscopic methods such as IR and UV-Visible spectroscopy . For instance, the molecular structure and luminescent properties of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol were investigated, and the compound was found to have a planar benzene ring system with specific dihedral angles between the pyrazole rings .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be inferred from studies on similar compounds. For example, the azoic compounds obtained from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and phenols or phenolic derivatives through diazonium coupling reactions suggest that 4-Chloro-2-(1H-pyrazol-3-yl)phenol could also participate in similar reactions to form azo derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally similar to 4-Chloro-2-(1H-pyrazol-3-yl)phenol can be deduced from their spectroscopic data and theoretical calculations. For instance, the vibrational spectra and molecular parameters such as bond lengths and angles of related compounds have been calculated using DFT, which could be indicative of the properties of 4-Chloro-2-(1H-pyrazol-3-yl)phenol . Additionally, the luminescent properties of related compounds have been explored, suggesting that 4-Chloro-2-(1H-pyrazol-3-yl)phenol may also exhibit such properties .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

4-Chloro-2-(1H-pyrazol-3-yl)phenol has been studied in the context of molecular docking and quantum chemical calculations. For example, a similar compound (4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol) has been analyzed using density functional theory (DFT), exploring its molecular structure, spectroscopic data, and biological effects through molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Synthesis and Antifungal Activity

Compounds structurally related to 4-Chloro-2-(1H-pyrazol-3-yl)phenol have been synthesized and assessed for their antifungal activities. For instance, pyrazolo[1,5-a]pyrimidines derivatives exhibited significant antifungal abilities against a range of phytopathogenic fungi (Zhang, Peng, Wang, Wang, & Zhang, 2016).

Luminescent Properties and Theoretical Studies

The luminescent properties of compounds like 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol, a compound with structural similarities, have been studied. These studies include single-crystal X-ray diffraction and DFT optimization, which help understand the compound's luminescent behavior (Tang, Tao, Cheng, & Liu, 2014).

Hydrogen-Bonded Chains in Pyrazole Derivatives

The formation of hydrogen-bonded chains in molecules like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, which share structural features with 4-Chloro-2-(1H-pyrazol-3-yl)phenol, has been examined. These studies contribute to understanding the molecular interactions and crystal structure of such compounds (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Antioxidant Effects in Radical-Induced Oxidation

Research has been conducted on the effects of pyrazoles as antioxidants in radical-induced oxidation of DNA, which includes compounds like 4-(1,5-diphenyl-1H-pyrazol-3-yl)phenol. These studies help in understanding the antioxidant capacities of these compounds and their behavior in different microenvironments (Li & Liu, 2013).

Safety And Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed. Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of 4-Chloro-2-(1H-pyrazol-3-yl)phenol could involve its use in the synthesis of other compounds. For example, a scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, was identified and developed .

properties

IUPAC Name

4-chloro-2-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGLUMYOLOAXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297402
Record name 4-Chloro-2-(1H-pyrazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(1H-pyrazol-3-yl)phenol

CAS RN

18704-67-1
Record name 4-Chloro-2-(1H-pyrazol-3-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18704-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(1H-pyrazol-3-yl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018704671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-(1H-pyrazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(1H-pyrazol-3-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Su, JS Bradshaw, XX Zhang, H Song… - The Journal of …, 1999 - ACS Publications
Ten new 8-hydroxyquinoline-containing diaza-18-crown-6 ligands and analogues were synthesized via a one-pot or stepwise Mannich reaction, reductive amination, or by reacting …
Number of citations: 76 pubs.acs.org
J Zhang, JF Peng, T Wang, Y Kang, S Jing, ZT Zhang - Molecular Diversity, 2017 - Springer
3-phenol-1H-pyrazoles (2), 4-halogeno-3-phenol-1H-pyrazoles (3) and 2-(1-phenol-1H-pyrazol-5-yl)phenols (4) were prepared by the condensation of (E)-3-(dimethylamino)-1-…
Number of citations: 17 link.springer.com

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